

Application Note: Precision Synthesis of 2-Chlorooxazole-4-carboxamide

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Compound of Interest

Compound Name: 2-Chlorooxazole-4-carboxamide

CAS No.: 1025468-33-0

Cat. No.: B1425997

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Executive Summary & Strategic Rationale

The synthesis of **2-chlorooxazole-4-carboxamide** from its corresponding carboxylic acid is a pivotal transformation in medicinal chemistry, particularly for the development of antitubercular agents and kinase inhibitors. The 2-chlorooxazole motif serves as a versatile electrophilic scaffold for downstream Suzuki-Miyaura couplings or S_NAr diversifications.

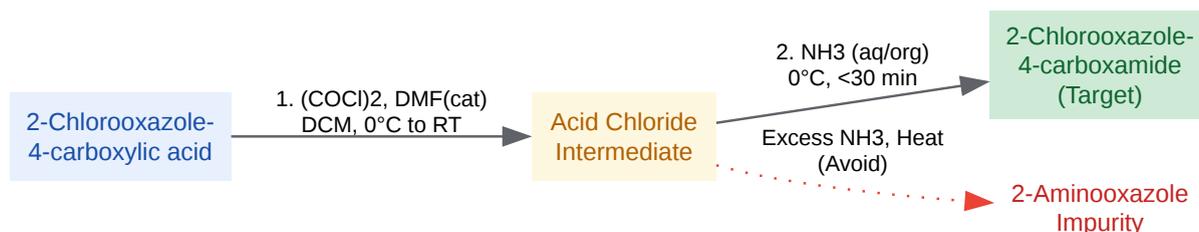
The Challenge: Chemoselectivity

The primary synthetic challenge is the chemoselectivity between the carboxylic acid activation and the electrophilic C2-position of the oxazole ring.

- **Risk:** The C2-chlorine is activated towards nucleophilic aromatic substitution (S_NAr).[1] Exposure to harsh nucleophiles (e.g., hot ammonia, excess strong base) can displace the chloride, yielding the undesired 2-aminoxazole-4-carboxamide.
- **Solution:** This protocol utilizes a Low-Temperature Acid Chloride Activation route. By converting the acid to the acid chloride under neutral/mildly acidic conditions and reacting with ammonia at controlled temperatures (0 °C), we kinetically favor acylation (amide formation) over the slower S_NAr at the C2 position.

Retrosynthetic Analysis & Pathway

The synthesis proceeds via the in situ generation of 2-chlorooxazole-4-carbonyl chloride, followed by ammonolysis.



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Figure 1: Synthetic pathway highlighting the critical divergence between product formation and the S_NAr side reaction.

Detailed Experimental Protocol

Materials & Reagents

Reagent	Equiv.	Role	Grade
2-Chlorooxazole-4-carboxylic acid	1.0	Starting Material	>97% HPLC
Oxalyl Chloride	1.2	Chlorinating Agent	Reagent Grade
DMF (Dimethylformamide)	0.05	Catalyst	Anhydrous
Dichloromethane (DCM)	10 vol	Solvent	Anhydrous
Ammonium Hydroxide (28-30%)	5.0	Nitrogen Source	ACS Reagent
THF (Tetrahydrofuran)	5 vol	Co-solvent	Anhydrous

Step-by-Step Methodology

Phase A: Activation (Acid Chloride Formation)

Rationale: Oxalyl chloride is preferred over Thionyl chloride (SOCl₂) to avoid heating, which degrades the oxazole ring.

- Setup: Charge a flame-dried 2-neck round-bottom flask (RBF) with 2-Chlorooxazole-4-carboxylic acid (1.0 equiv) and anhydrous DCM (10 mL/g).
- Catalyst Addition: Add catalytic DMF (2-3 drops per gram of substrate).
- Chlorination: Cool the suspension to 0 °C (ice/water bath). Dropwise add Oxalyl Chloride (1.2 equiv) over 15 minutes via a pressure-equalizing addition funnel.
 - Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
 - Checkpoint: The solution should become clear, indicating conversion to the acid chloride.
- Concentration: Concentrate the mixture in vacuo at <30 °C to remove DCM and excess oxalyl chloride.
 - Critical Step: Do not heat above 35 °C. Re-dissolve the residue in anhydrous THF (5 mL/g) immediately for the next step.

Phase B: Ammonolysis (Amide Formation)

Rationale: Using a biphasic system or organic ammonia solution at low temperature prevents chloride displacement.

- Preparation: In a separate flask, prepare a solution of Ammonium Hydroxide (28%) (5.0 equiv) in THF (1:1 ratio) and cool to -10 °C to 0 °C.
- Addition: Add the THF solution of the acid chloride (from Phase A) dropwise to the ammonia solution over 20 minutes.
 - Control: Maintain internal temperature < 5 °C.
- Completion: Stir at 0 °C for 30 minutes. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

- Target: Disappearance of acid chloride (often converted to methyl ester if quenched with MeOH for LCMS).
- Workup:
 - Dilute with cold water (20 mL/g).
 - Extract with Ethyl Acetate (3 x 15 mL/g).
 - Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Phase C: Purification

- Trituration: The crude solid is often pure enough (>95%). If necessary, triturate with cold Diethyl Ether or Hexanes to remove traces of oxazole byproducts.
- Recrystallization: If higher purity is required, recrystallize from Ethanol/Water.

Critical Process Parameters (CPPs) & Troubleshooting

Parameter	Specification	Impact of Deviation
Activation Temp	0 °C to 25 °C	>35 °C: Decomposition of oxazole ring or polymerization.
Ammonia Source	NH ₄ OH or NH ₃ /Dioxane	Liquid NH ₃ : Too aggressive; causes SNAr (Cl displacement).
Stoichiometry	1.2 eq Oxalyl Chloride	Excess: If not removed, reacts with NH ₃ to form dangerous oxamide byproducts.
Quench Time	< 30 mins at 0 °C	Prolonged: Increases risk of hydrolysis or side reactions.

Troubleshooting Guide

- Issue: Presence of 2-aminooxazole-4-carboxamide (M+H = 128).

- Cause: Reaction temperature too high during ammonia addition.
- Fix: Lower addition temp to -10 °C; switch to NH₃ in Dioxane (anhydrous conditions).
- Issue: Low Yield / Hydrolysis back to Acid.
 - Cause: Incomplete activation or wet reagents.
 - Fix: Ensure DMF catalyst is fresh; confirm gas evolution stops before concentration.

Quality Control & Expected Data

Compound: **2-Chlorooxazole-4-carboxamide** Formula: C₄H₃ClN₂O₂ MW: 146.53 g/mol

Expected ¹H NMR (400 MHz, DMSO-d₆):

- δ 8.55 (s, 1H): Oxazole C5-H (Characteristic singlet, deshielded).
- δ 7.60 (bs, 1H): Amide N-H.
- δ 7.40 (bs, 1H): Amide N-H.

HPLC Purity: >98% (a/a) @ 254 nm. Mass Spec (ESI): [M+H]⁺ observed at ~147/149 (3:1 Chlorine isotope pattern).

References

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